trans-Methyl-ethyl-diazene
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Overview
Description
trans-Methyl-ethyl-diazene: is an organic compound with the molecular formula C₃H₈N₂ . It belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Hydrazine: One traditional method involves the oxidation of hydrazine (N₂H₄) with hydrogen peroxide (H₂O₂) or air. The reaction proceeds as follows: [ \text{N₂H₄ + H₂O₂ → N₂H₂ + 2H₂O} ]
Hydrolysis of Diethyl Azodicarboxylate: Another method involves the hydrolysis of diethyl azodicarboxylate or azodicarbonamide, which yields diimide (HN=NH) as an intermediate.
Industrial Production Methods: Industrial production methods for trans-Methyl-ethyl-diazene typically involve the thermal decomposition of sulfonylhydrazides, such as 2,4,6-triisopropylbenzenesulfonylhydrazide. This method allows for the in-situ generation of the compound, which is then used in various applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Methyl-ethyl-diazene can undergo oxidation reactions, leading to the formation of nitrogen gas (N₂) and other by-products.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), air.
Reducing Agents: Various hydride donors.
Catalysts: Carboxylic acids can catalyze the cis-trans isomerization of diazenes.
Major Products:
Oxidation Products: Nitrogen gas (N₂), water (H₂O).
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted diazenes.
Scientific Research Applications
Chemistry:
Hydrogenation Reactions: trans-Methyl-ethyl-diazene is used as a reagent in hydrogenation reactions, where it selectively delivers hydrogen to unsaturated substrates.
Biology:
Biological Studies: The compound is used in studies related to nitrogen metabolism and enzymatic reactions involving nitrogen compounds.
Medicine:
Pharmaceutical Research: this compound derivatives are explored for their potential therapeutic applications, including antiviral and anticancer activities.
Industry:
Mechanism of Action
Mechanism: The mechanism of action of trans-Methyl-ethyl-diazene involves the interaction of its nitrogen-nitrogen double bond with various molecular targets. The compound can undergo cis-trans isomerization, which is influenced by factors such as temperature and the presence of catalysts .
Molecular Targets and Pathways:
Nitrogen Metabolism Pathways: The compound interacts with enzymes involved in nitrogen metabolism.
Isomerization Pathways: The cis-trans isomerization involves in-plane inversion and out-of-plane torsion mechanisms.
Comparison with Similar Compounds
Diimide (HN=NH): A simpler diazene with similar chemical properties.
Azobenzene: An organic diazene used in various applications, including as a photoresponsive material.
Uniqueness: trans-Methyl-ethyl-diazene is unique due to its specific structural configuration and the presence of both methyl and ethyl groups, which influence its reactivity and applications .
Properties
CAS No. |
65444-28-2 |
---|---|
Molecular Formula |
C3H8N2 |
Molecular Weight |
72.11 g/mol |
IUPAC Name |
ethyl(methyl)diazene |
InChI |
InChI=1S/C3H8N2/c1-3-5-4-2/h3H2,1-2H3 |
InChI Key |
NRRFJODUDVGTJM-UHFFFAOYSA-N |
Canonical SMILES |
CCN=NC |
Origin of Product |
United States |
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